

Threo-Chloramphenicol-D6: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Threo-Chloramphenicol-D6	
Cat. No.:	B15604754	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Threo-Chloramphenicol-D6**, a deuterated analog of the broad-spectrum antibiotic Chloramphenicol. This document is intended to serve as a comprehensive resource, detailing its chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols. The inclusion of a deuterated isotope makes **Threo-Chloramphenicol-D6** a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in mass spectrometry-based analyses.

Core Quantitative Data

For clarity and ease of comparison, the fundamental chemical and physical data for **Threo-Chloramphenicol-D6** and its related compounds are summarized below.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Threo- Chloramphenicol-D6	Not Widely Assigned	C11H6D6Cl2N2O5	329.17
Threo- Chloramphenicol-D5	202480-68-0	C11H7D5Cl2N2O5	328.16
Chloramphenicol (Unlabeled)	56-75-7	C11H12Cl2N2O5	323.13



Note: A specific CAS number for **Threo-Chloramphenicol-D6** is not consistently reported in public databases. Researchers are advised to consult their specific supplier for lot-specific information. The CAS numbers for the D5 and unlabeled analogs are provided for reference.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for Chloramphenicol, and by extension its deuterated isotopologues, is the inhibition of bacterial protein synthesis.[1][2][3] This is achieved through its binding to the 50S subunit of the bacterial 70S ribosome.[2][3][4] Specifically, Chloramphenicol obstructs the peptidyl transferase center, thereby preventing the formation of peptide bonds between amino acids.[2][5][6] This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[2][7] While highly effective against prokaryotic ribosomes, Chloramphenicol has a lower affinity for eukaryotic 80S ribosomes, which accounts for its selective toxicity.[2][7] However, it is important to note that at high concentrations, it can inhibit mammalian mitochondrial protein synthesis, which is a basis for its potential toxicity.[3][8]

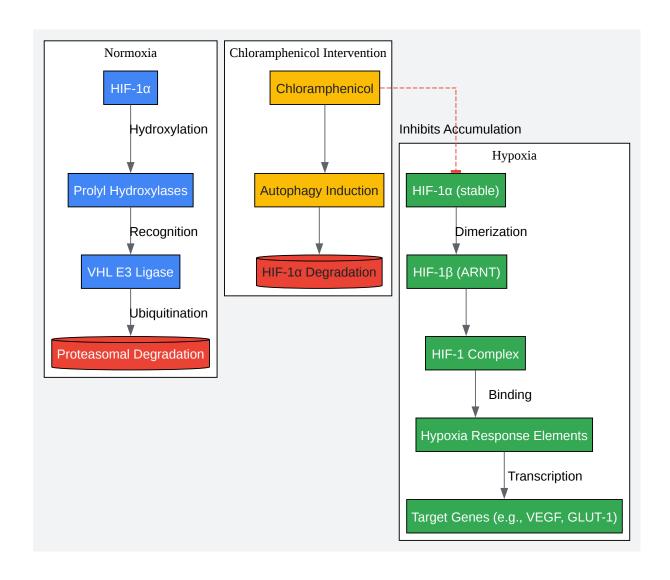
Signaling Pathway Involvement

Recent research has illuminated the role of Chloramphenicol in modulating key cellular signaling pathways, extending its relevance beyond its antibiotic function.

Inhibition of the Hypoxia-Inducible Factor- 1α (HIF- 1α) Pathway

Chloramphenicol has been shown to repress the hypoxia-inducible factor-1 alpha (HIF- 1α) in hypoxic cancer cells.[9] HIF- 1α is a critical transcription factor in cellular adaptation to low oxygen environments and plays a significant role in tumor progression and angiogenesis.[10] Chloramphenicol's inhibitory effect on HIF- 1α leads to a downstream reduction in the expression of vascular endothelial growth factor (VEGF) and glucose transporter 1 (GLUT-1). [9][11] This suggests a potential application for Chloramphenicol in cancer research. The mechanism appears to involve the promotion of HIF- 1α degradation through an autophagy-dependent pathway.[9]





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 $HIF-1\alpha$ Signaling Pathway and Chloramphenicol's Point of Intervention.

Induction of Autophagy

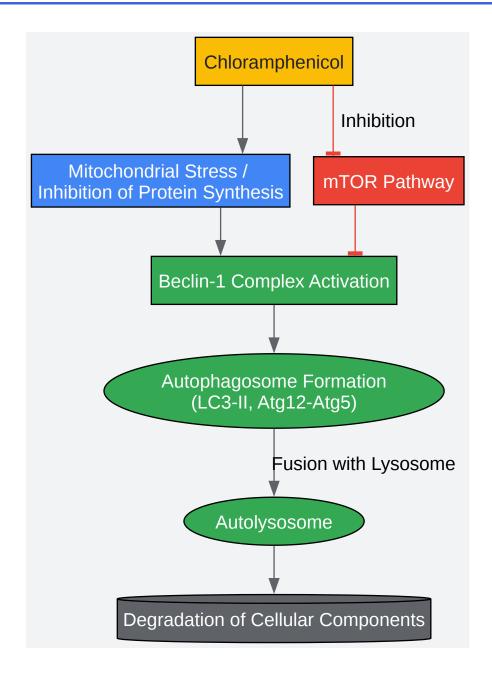


Foundational & Exploratory

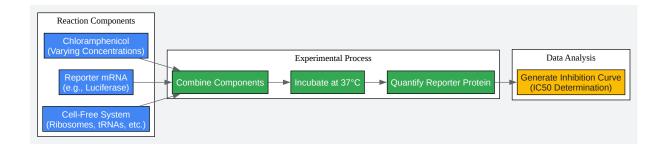
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Chloramphenicol has been identified as an inducer of autophagy, a cellular process of self-digestion of damaged organelles and proteins.[9][12][13] This is observed through the increased formation of Atg12-Atg5 conjugates and elevated levels of beclin-1 and LC3-II, which are key markers of autophagosome formation.[9][14] The induction of autophagy by Chloramphenicol is linked to its ability to inhibit mitochondrial protein synthesis.[12] This pathway is also implicated in the degradation of HIF-1 α as mentioned previously.[9] Furthermore, the activation of autophagy by Chloramphenicol has been shown to alleviate cellular senescence induced by agents like 5-fluorouracil, potentially through the inhibition of the mTOR pathway.[13]









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